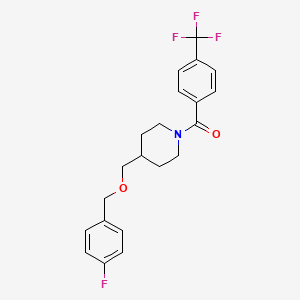![molecular formula C10H17N3 B2736304 7-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine CAS No. 1698408-65-9](/img/structure/B2736304.png)
7-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C10H17N3 and its molecular weight is 179.267. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Overview of Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a privileged heterocycle in drug discovery, exhibiting a broad range of medicinal properties. These include applications as anticancer agents, CNS agents, anti-infectious agents, anti-inflammatory agents, CRF1 antagonists, and radiodiagnostic agents. Significant advancements in structure-activity relationship (SAR) studies have highlighted the potential of this scaffold in developing drug-like candidates for various disease targets. This review emphasizes the synthetic strategies for pyrazolo[1,5-a]pyrimidine derivatives and their substantial biological properties alongside SAR studies, marking a path for medicinal chemists to explore further (S. Cherukupalli et al., 2017).
Pyrazolo[1,5-a]pyrimidine in Optoelectronic Materials
Quinazolines and pyrimidines, including pyrazolo[1,5-a]pyrimidine derivatives, have been extensively researched for their applications in optoelectronic materials. These compounds are incorporated into π-extended conjugated systems, proving valuable for creating novel materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. The review outlines their luminescent properties, highlighting the potential of these heterocycles in electroluminescence and photo-luminescence applications, thus opening new avenues for the development of advanced optoelectronic devices (G. Lipunova et al., 2018).
Pyrimidine-Based Optical Sensors
Pyrimidine derivatives, including the pyrazolo[1,5-a]pyrimidine class, serve as excellent materials for the development of optical sensors due to their ability to form both coordination and hydrogen bonds. This review encompasses a range of pyrimidine-based optical sensors, underscoring their significant biological and medicinal applications. The versatility of pyrimidine derivatives as sensing materials is attributed to their exquisite sensing capabilities, which have been highlighted through literature from 2005 to 2020 (Gitanjali Jindal & N. Kaur, 2021).
Applications in Catalysis and Synthesis
The review on the importance of hybrid catalysts for the synthesis of pyrazolo[1,5-a]pyrimidine scaffolds sheds light on the broad applicability of these compounds in medicinal and pharmaceutical industries. The synthesis of pyrazolo[1,5-a]pyrimidine derivatives through diversified hybrid catalysts, including organocatalysts, metal catalysts, and green solvents, illustrates their significant role in developing lead molecules. This comprehensive analysis from 1992 to 2022 highlights the application of these scaffolds in catalysis and synthesis, providing valuable insights for researchers aiming to utilize these compounds in drug development (Mehul P. Parmar et al., 2023).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
7-tert-butyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-10(2,3)8-4-6-11-9-5-7-12-13(8)9/h5,7-8,11H,4,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJQXXBJDFOBSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCNC2=CC=NN12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Chlorophenyl)methyl]-6-ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2736222.png)
![ethyl 4-(2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2736223.png)
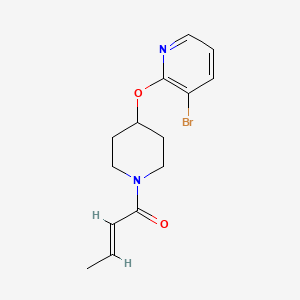
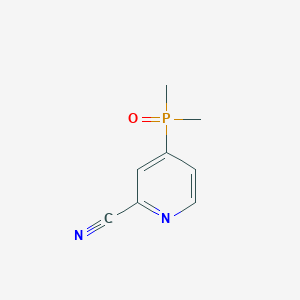
![1-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-2-one](/img/structure/B2736226.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2736228.png)
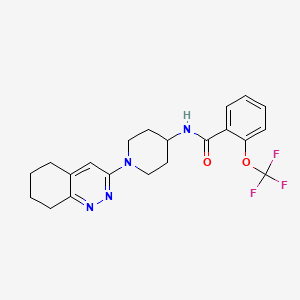


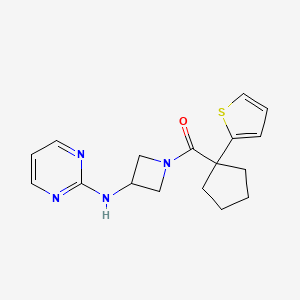
![2-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]oxy-5-ethylpyrimidine](/img/structure/B2736238.png)

